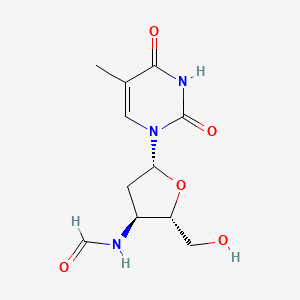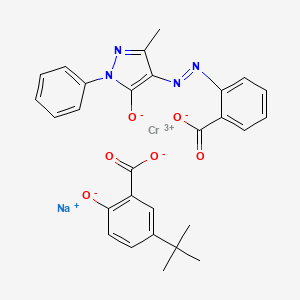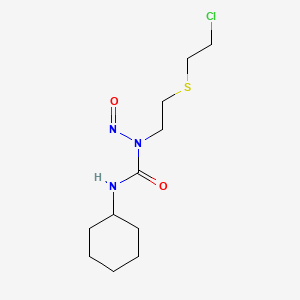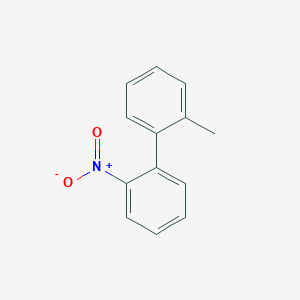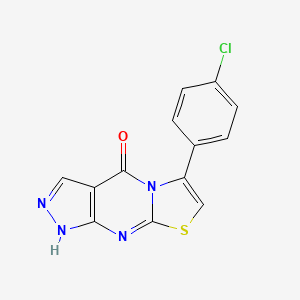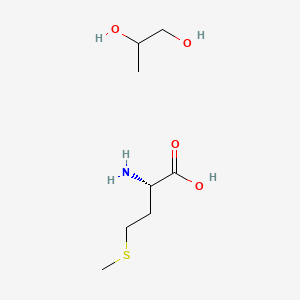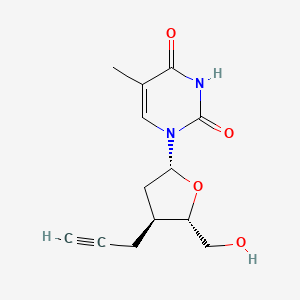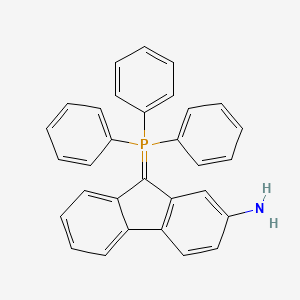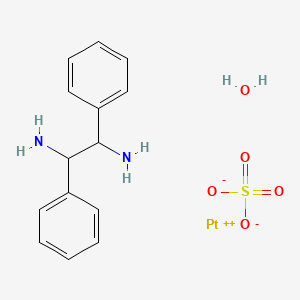
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is a coordination complex featuring platinum as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this platinum complex typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfate ions under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This platinum complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The complex can be reduced, often using hydrogen or other reducing agents.
Substitution: Ligands in the complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other ligands like chloride or ammonia under controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction typically results in lower oxidation state complexes.
Scientific Research Applications
Chemistry
In chemistry, this platinum complex is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
Industrially, this platinum complex is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes.
Mechanism of Action
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand configuration used in chemotherapy.
Uniqueness
Compared to these similar compounds, Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- offers unique structural features that may enhance its selectivity and efficacy in various applications. Its specific ligand arrangement provides distinct chemical properties that can be leveraged in both research and industrial contexts.
Properties
CAS No. |
80658-04-4 |
|---|---|
Molecular Formula |
C14H18N2O5PtS |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI Key |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


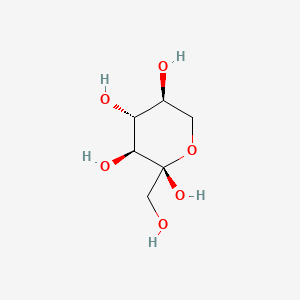
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
